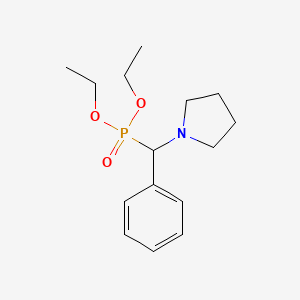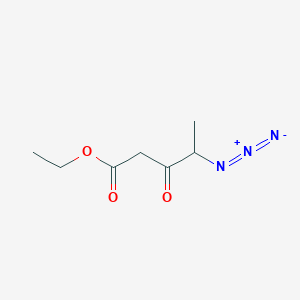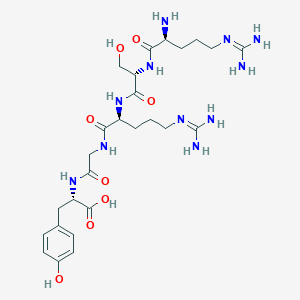
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is a compound belonging to the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of thiol and hydrazino groups in this compound makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diamino-1,2,4-triazole with sodium nitrite in dilute hydrochloric acid, followed by the addition of tin(II) chloride in concentrated hydrochloric acid . Another approach includes the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can lead to the formation of complex three-dimensional networks, contributing to the compound’s stability and biological activity . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-thiol: This compound is similar in structure but differs in the position of the thiol group and the absence of the hydrazino group.
3-Amino-1,2,4-triazole-5-thiol: Another similar compound with a different arrangement of functional groups.
Uniqueness: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is unique due to the presence of both thiol and hydrazino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs.
Properties
CAS No. |
880358-77-0 |
|---|---|
Molecular Formula |
C2H6N6S |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
1-hydrazinyl-5-iminotriazolidine-4-thione |
InChI |
InChI=1S/C2H6N6S/c3-1-2(9)5-7-8(1)6-4/h3,6-7H,4H2,(H,5,9) |
InChI Key |
ZBMANOGCKOERMB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=N)C(=S)NNN1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)





![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)


![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)

